molecular formula C15H12N2O B1313256 1-(2-Phenylpyrazolo[1,5-a]pyridin-3-yl)-1-ethanone CAS No. 122643-81-6

1-(2-Phenylpyrazolo[1,5-a]pyridin-3-yl)-1-ethanone

Cat. No.: B1313256
CAS No.: 122643-81-6
M. Wt: 236.27 g/mol
InChI Key: LAGKMXIFTIXARS-UHFFFAOYSA-N
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Description

1-(2-Phenylpyrazolo[1,5-a]pyridin-3-yl)-1-ethanone is an organic compound belonging to the class of phenylpyrazoles This compound features a pyrazole ring fused to a pyridine ring, with a phenyl group attached to the pyrazole ring

Biochemical Analysis

Biochemical Properties

1-(2-Phenylpyrazolo[1,5-a]pyridin-3-yl)-1-ethanone plays a significant role in biochemical reactions. It interacts with enzymes such as extracellular-signal-regulated kinase (ERK) and mitogen-activated protein kinase (MAPK), acting as an inhibitor . These interactions are crucial as they can modulate signaling pathways involved in cell proliferation and differentiation. The compound’s ability to inhibit these kinases suggests its potential use in studying cellular responses and developing therapeutic agents.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, particularly the MAPK/ERK pathway . This modulation can lead to changes in gene expression and cellular metabolism, affecting processes such as cell growth, apoptosis, and differentiation. The compound’s impact on these pathways makes it a valuable tool for understanding cellular mechanisms and developing targeted therapies.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with specific biomolecules. It acts as an ATP-competitive inhibitor of ERK1 and ERK2, preventing their activation and subsequent signaling . This inhibition disrupts the downstream signaling cascade, leading to altered gene expression and cellular responses. The compound’s ability to inhibit these kinases highlights its potential as a therapeutic agent in diseases where MAPK/ERK signaling is dysregulated.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects by modulating signaling pathways without causing significant toxicity . At higher doses, it may lead to adverse effects, including toxicity and disruption of normal cellular functions. Determining the optimal dosage is essential for maximizing therapeutic benefits while minimizing potential risks.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels . These interactions can influence the compound’s bioavailability and efficacy. Understanding its metabolic pathways is crucial for developing effective therapeutic strategies and predicting potential drug interactions.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation, affecting its activity and function. Studying its transport and distribution can provide insights into its pharmacokinetics and optimize its therapeutic potential.

Subcellular Localization

This compound exhibits specific subcellular localization, which can influence its activity and function . Targeting signals and post-translational modifications may direct the compound to specific compartments or organelles, affecting its interactions with biomolecules. Understanding its subcellular localization is essential for elucidating its mechanism of action and optimizing its use in research and therapy.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Phenylpyrazolo[1,5-a]pyridin-3-yl)-1-ethanone typically involves the cycloaddition of pyridine N-imine with alkynylphosphonates. This reaction is carried out under oxidative conditions, often using iron(III) nitrate nonahydrate as a catalyst . The reaction yields moderate to good results, depending on the substituents on the alkyne.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using the same cycloaddition reaction. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, is crucial for maximizing yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Phenylpyrazolo[1,5-a]pyridin-3-yl)-1-ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: Electrophilic aromatic substitution can occur on the phenyl ring, introducing various substituents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: Halogens, nitrating agents, and sulfonating agents are used for electrophilic aromatic substitution.

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Introduction of halogens, nitro groups, or sulfonic acid groups on the phenyl ring.

Scientific Research Applications

1-(2-Phenylpyrazolo[1,5-a]pyridin-3-yl)-1-ethanone has several applications in scientific research:

Comparison with Similar Compounds

Uniqueness: 1-(2-Phenylpyrazolo[1,5-a]pyridin-3-yl)-1-ethanone is unique due to its specific inhibition of ERK1 and ERK2, which are critical components of the MAPK pathway. This specificity makes it a valuable tool for studying these kinases and developing targeted therapies.

Biological Activity

1-(2-Phenylpyrazolo[1,5-a]pyridin-3-yl)-1-ethanone, a compound with the molecular formula C15H12N2O and a molar mass of 236.27 g/mol, belongs to the class of pyrazolo derivatives. This compound has garnered attention due to its diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This article reviews the biological activity of this compound, supported by case studies and research findings.

PropertyValue
Molecular FormulaC15H12N2O
Molar Mass236.27 g/mol
CAS Number122643-81-6
Hazard ClassIrritant

Anticancer Activity

Research indicates that pyrazolo derivatives exhibit significant anticancer properties. A study highlighted that compounds structurally related to this compound can inhibit cell viability in various cancer cell lines. For instance, derivatives demonstrated efficacy against colon cancer by inhibiting key signaling pathways such as AKT and mTOR, which are critical for tumor growth and survival .

Case Study:
In a specific study involving pyrazolo[1,5-a]pyrimidines, compounds were tested for their ability to induce apoptosis in cancer cells. The results showed that certain derivatives led to a significant reduction in cell viability and increased apoptosis markers compared to controls .

Anti-inflammatory Activity

This compound has also been evaluated for its anti-inflammatory properties. In vitro studies demonstrated that this compound can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. These findings suggest its potential use in treating inflammatory diseases.

Research Findings:
A series of pyrazole derivatives were synthesized and tested for their anti-inflammatory effects. One derivative showed up to 85% inhibition of TNF-α at a concentration of 10 µM, outperforming standard anti-inflammatory drugs like dexamethasone .

Antimicrobial Activity

The antimicrobial properties of this compound have been explored against various bacterial strains. Compounds derived from this scaffold have shown promising results against pathogens such as E. coli and S. aureus.

Example Study:
In one study, a novel series of pyrazole derivatives were tested against multiple bacterial strains. The results indicated that some compounds exhibited significant antibacterial activity with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

The biological activities of this compound are attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition: Many pyrazolo derivatives act as inhibitors of key enzymes involved in cancer progression and inflammation.
  • Signal Transduction Modulation: These compounds can modulate signal transduction pathways critical for cell survival and proliferation.
  • Reactive Oxygen Species (ROS) Generation: Some studies suggest that these compounds may induce oxidative stress in cancer cells, leading to apoptosis.

Properties

IUPAC Name

1-(2-phenylpyrazolo[1,5-a]pyridin-3-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O/c1-11(18)14-13-9-5-6-10-17(13)16-15(14)12-7-3-2-4-8-12/h2-10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAGKMXIFTIXARS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C2C=CC=CN2N=C1C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30443784
Record name 1-(2-Phenylpyrazolo[1,5-a]pyridin-3-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30443784
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

122643-81-6
Record name 1-(2-Phenylpyrazolo[1,5-a]pyridin-3-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30443784
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

2-Phenylpyrazolo[1,5-a]pyridine (2.00 g) was added to a stirred solution of acetic anhydride (4.20 g) and two drops of sulfuric acid at room temperature. After being stirred under reflux for 14 hours, the reaction mixture was poured onto 80 ml of 4N NaOH aqueous solution and extracted with chloroform (30 ml×2). The extracts were combined and washed with water (30 ml), saturated sodium chloride aqueous solution (30 ml), then dried over magnesium sulfate and evaporated in vacuo. The residual crystals were recrystallized from diisopropyl ether to give 2-phenyl-3-acetylpyrazolo-[1,5-a]pyridine (1.16 g).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
4.2 g
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reactant
Reaction Step One
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0 (± 1) mol
Type
catalyst
Reaction Step One
Name
Quantity
80 mL
Type
solvent
Reaction Step Two

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